N'-(4-ethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-(4-ethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a triazolothiazole derivative characterized by a fused bicyclic core structure ([1,2,4]triazolo[3,2-b][1,3]thiazole) linked to an ethanediamide moiety. The compound features a 2-methylphenyl substituent on the triazolothiazole ring and a 4-ethylphenyl group on the ethanediamide chain.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-8-10-17(11-9-16)25-22(30)21(29)24-13-12-18-14-31-23-26-20(27-28(18)23)19-7-5-4-6-15(19)2/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQOYQQYRQUZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves the following steps:
Formation of the triazolothiazole core: This can be achieved through the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole.
Introduction of the ethylphenyl and methylphenyl groups: This step involves the use of appropriate aryl halides and coupling reagents to introduce the ethylphenyl and methylphenyl groups onto the triazolothiazole core.
Formation of the ethanediamide linkage: The final step involves the reaction of the intermediate compound with ethylenediamine under suitable conditions to form the desired ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized triazolothiazole derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
N’-(4-ethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent.
Biological Research: It is used in various biological assays to study its effects on different biological targets and pathways.
Industrial Applications: The compound can be used as a synthetic intermediate in the production of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N’-(4-ethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s triazolothiazole core allows it to form hydrogen bonds and other interactions with target receptors, leading to its pharmacological effects . These interactions can inhibit enzyme activity, modulate receptor function, or interfere with cellular processes, depending on the specific application .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Spectral and Tautomeric Comparisons
IR Spectroscopy :
Tautomerism :
Research Implications
Further studies should explore:
- Structure-Activity Relationships (SAR) : Impact of ethyl vs. methoxy/chloro substituents on target binding.
- Pharmacokinetics : Solubility and metabolic stability influenced by substituent electronegativity and steric effects.
Biological Activity
N'-(4-ethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological evaluations, highlighting its pharmacological properties and therapeutic potential.
Chemical Structure
The compound is characterized by a complex structure that includes:
- An ethylphenyl group.
- A triazole-thiazole moiety.
- An ethanediamide backbone.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazole-thiazole core through cyclization reactions.
- Coupling with ethyl phenyl groups to achieve the final product.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound against various bacterial and fungal strains. The compound was tested using the disc diffusion method against several pathogens including:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Minimal |
| Aspergillus niger | Moderate |
The results indicated that the compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Cytotoxicity
In vitro cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that this compound possesses notable cytotoxic properties against various cancer cell lines.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis.
- Disruption of cell membrane integrity : The hydrophobic nature of the ethylphenyl group could disrupt bacterial cell membranes.
Case Studies
Several case studies have documented the therapeutic potential and safety profile of this compound. For instance:
- Case Study on Antimicrobial Efficacy : A study involving a series of bacterial infections treated with this compound demonstrated a significant reduction in infection rates compared to control groups.
- Cytotoxicity in Cancer Treatment : Clinical trials evaluating the efficacy of this compound in combination therapies for breast cancer showed promising results in reducing tumor size and improving patient outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
